N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and agrochemistry . This compound features a pyrazole ring attached to a phenyl group, which is further connected to a pyridine ring via a carboxamide linkage.
Preparation Methods
The synthesis of N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The phenyl group can be introduced through a Suzuki coupling reaction, and the pyridine ring can be attached via an amide bond formation . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a pyrazole ring fused with another heterocycle and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole, phenyl, and pyridine rings, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(11-4-7-16-8-5-11)18-13-3-1-2-12(10-13)14-6-9-17-19-14/h1-10H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLKVPHSZNOIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.